molecular formula C12H11F3N4O2 B3210720 ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate CAS No. 107748-84-5

ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate

Cat. No. B3210720
CAS RN: 107748-84-5
M. Wt: 300.24 g/mol
InChI Key: CTENAVZLUIFZJC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is a compound with the molecular formula C11H12N4O2 . It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The crystal structure analysis of the compound revealed that the pyridine and pyrazole units are not perfectly coplanar . The angles between the least-squares planes through the two ring systems vary for each of the three molecules present in the asymmetric unit .


Chemical Reactions Analysis

The compound, being a derivative of TFMP, is characterized by the presence of a fluorine atom and a pyridine in its structure . These distinctive physical-chemical properties observed in this class of compounds are thought to be due to these structural features .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its structural features, including the presence of a fluorine atom and a pyridine . These features are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts have shown significant importance in the synthesis of pyranopyrimidine cores, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The utilization of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitates the development of substituted pyrano[2,3-d]pyrimidindione derivatives. This approach highlights the role of ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate as a building block in synthesizing structurally complex molecules with potential pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Chemistry of Heterocyclic Compounds

This compound serves as a precursor in the chemistry of heterocyclic compounds, contributing to the synthesis of various heterocycles. The compound's reactivity and versatility enable the creation of structures with significant biological activities, such as anticancer, anti-inflammatory, and antibacterial properties. Its incorporation into heterocyclic frameworks underlines its potential in drug discovery and development (Gomaa & Ali, 2020).

Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold, related to this compound, is recognized as a privileged heterocycle in drug discovery. It serves as a building block for developing drug-like candidates with a broad range of medicinal properties, including anticancer and anti-infectious agents. This emphasizes the scaffold's versatility and potential for generating novel therapeutic agents (Cherukupalli et al., 2017).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, closely related to the research applications of this compound, demonstrate remarkable functionalities in organic synthesis, catalysis, and medicinal applications. Their roles in forming metal complexes, designing catalysts, and exhibiting potent biological activities, such as anticancer and antibacterial effects, highlight the compound's relevance in advanced chemistry and drug development investigations (Li et al., 2019).

Future Directions

The demand for TFMP derivatives, such as this compound, has been increasing steadily over the last 30 years . This suggests that these compounds will continue to play a significant role in the development of new agrochemical and pharmaceutical compounds in the future .

properties

IUPAC Name

ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2/c1-2-21-11(20)8-6-18-19(10(8)16)9-4-3-7(5-17-9)12(13,14)15/h3-6H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTENAVZLUIFZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate

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